molecular formula C14H8Cl2O B3042700 2-(3,4-Dichlorophenyl)benzofuran CAS No. 65246-48-2

2-(3,4-Dichlorophenyl)benzofuran

Cat. No.: B3042700
CAS No.: 65246-48-2
M. Wt: 263.1 g/mol
InChI Key: LOUGXYWAJKJWGB-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)benzofuran (CAS 57329-30-3) is a synthetic benzofuran derivative of significant interest in medicinal chemistry and pharmaceutical research. Benzofuran scaffolds are recognized for their diverse biological activities, largely due to their versatile physicochemical properties and their presence in numerous biologically active natural products . This compound features a benzofuran core—a fused benzene and furan ring system—substituted with a 3,4-dichlorophenyl group, a structure that is frequently investigated for its potential in designing novel therapeutic agents . This compound serves as a valuable building block in organic synthesis and is primarily utilized in early-stage drug discovery research. Its core structure is associated with a range of pharmacological activities. Notably, benzofuran derivatives have demonstrated considerable potential as anticancer agents, with studies showing they can exhibit cytotoxic activity against various cancer cell lines and may function with a lower incidence of adverse effects compared to some conventional chemotherapeutics . The dichlorophenyl substitution is a common feature in drug discovery, as halogen atoms can enhance binding affinity to biological targets through the formation of halogen bonds . Furthermore, structurally similar benzofuran analogs are being actively explored as inhibitors of acetylcholinesterase (AChE), a key target for the treatment of neurodegenerative disorders such as Alzheimer's disease . The structural motif of this compound makes it a promising scaffold for developing novel multi-target therapeutic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUGXYWAJKJWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 2 3,4 Dichlorophenyl Benzofuran and Analogs

Established Synthetic Pathways for Benzofuran (B130515) Core Construction

The formation of the benzofuran ring system is a cornerstone of organic synthesis, with several well-established methods providing access to this important heterocyclic structure. These pathways often involve the formation of a key carbon-oxygen bond to close the furan (B31954) ring onto the benzene (B151609) core.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are instrumental in catalyzing the cyclization reactions that form the benzofuran core. These methods are valued for their efficiency and functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of 2-arylbenzofurans. mdpi.com A common approach involves the coupling of o-iodophenols or other ortho-halo phenols with terminal alkynes, such as a (3,4-dichlorophenyl)acetylene, via a Sonogashira reaction, followed by an intramolecular cyclization. nih.govnih.gov Palladium nanoparticles have also been shown to effectively catalyze a one-pot synthesis of benzofurans through Sonogashira cross-coupling reactions. organic-chemistry.org Another palladium-catalyzed method involves the reaction of arylboronic acids with aliphatic nitriles, where sequential addition and intramolecular annulation of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids yield 2-arylbenzofurans. organic-chemistry.orgrsc.org Furthermore, palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides provides a direct route to 2-arylbenzofurans. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for benzofuran synthesis. One-pot tandem reactions involving o-iodophenols, acyl chlorides, and phosphorus ylides under copper catalysis lead to the formation of functionalized benzofurans. sci-hub.se Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes presents a facile, one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org Additionally, copper-catalyzed intramolecular O-arylation of 1-(2-haloaryl)ketones is a viable method for preparing 2,3-disubstituted benzofurans. nih.gov A unified method for synthesizing unsymmetrical bis-heterocycles, including indole-benzofuran structures, has been developed using copper-catalyzed tandem annulation. acs.org

Table 1: Comparison of Palladium and Copper-Catalyzed Benzofuran Synthesis
Catalyst SystemKey Starting MaterialsReaction TypeAdvantagesReference
Palladiumo-Halophenols, Terminal AlkynesSonogashira Coupling/CyclizationHigh efficiency, good functional group tolerance nih.govnih.gov
Palladium2-(2-Hydroxyphenyl)acetonitriles, Arylboronic AcidsSequential Addition/AnnulationOne-step synthesis of 2-arylbenzofurans organic-chemistry.orgrsc.org
Coppero-Iodophenols, Acyl Chlorides, Phosphorus YlidesOne-Pot Tandem ReactionRapid synthesis of functionalized benzofurans sci-hub.se
CopperPhenols, AlkynesAerobic Oxidative CyclizationFacile, one-pot procedure, regioselective rsc.org
Copper1-(2-Haloaryl)ketonesIntramolecular O-ArylationEffective for 2,3-disubstituted benzofurans nih.gov

Ring Closure Approaches and Electrophilic Cyclization

Ring closure strategies, particularly those involving electrophilic cyclization, provide a direct means to construct the benzofuran ring. These methods often start with a phenol (B47542) derivative bearing a suitable ortho substituent that can participate in the cyclization.

A prevalent method involves the cyclization of o-alkynylphenols. researchgate.net This transformation can be induced by various electrophiles. For instance, an environmentally benign dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) salt can be used as an electrophile to induce the cyclization of o-alkynyl anisoles to form 2,3-disubstituted benzofurans at ambient conditions. rsc.org Gold and platinum catalysts are also effective in the cyclization of o-alkynyl phenols. nih.gov Furthermore, a versatile electrochemical method for the synthesis of selenylbenzo[b]furans involves the cyclization of 2-alkynylphenols. nih.gov Another approach involves a cascade reaction of β-pyrones with phenols, catalyzed by a Lewis acid, which proceeds through a sequence of transacetalisation, Fries-type rearrangement, Michael addition, and ring-opening aromatisation to yield benzofurans. rsc.org

Rearrangement Reactions in Benzofuran Synthesis

Rearrangement reactions offer elegant and often unexpected routes to the benzofuran skeleton. A classic example is the Perkin rearrangement, where 3-halocoumarins are converted into benzofuran-2-carboxylic acids in the presence of a base. nih.gov This reaction proceeds through a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack to form the benzofuran. nih.gov Microwave-assisted Perkin rearrangement has been shown to significantly reduce reaction times and provide high yields. nih.gov More contemporary approaches include sci-hub.sesci-hub.se-sigmatropic rearrangements. For example, a Claisen-like sci-hub.sesci-hub.se-sigmatropic rearrangement of N-phenoxyacetamides can be used to synthesize oxa-heterocycles, including benzofurans. acs.org Another strategy involves the transformation of 2,3-dihydrobenzofuran (B1216630) intermediates, which can undergo aromatization under either acidic or basic conditions to yield the final benzofuran product. nih.gov

Advanced Synthetic Protocols for 2-Substituted Benzofurans

To specifically introduce the 3,4-dichlorophenyl group at the 2-position of the benzofuran ring, advanced synthetic protocols such as cross-coupling and condensation reactions are employed. These methods allow for the precise installation of the desired aryl substituent.

Cross-Coupling Reactions (e.g., Suzuki, Larock-type)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, making them ideal for the synthesis of 2-arylbenzofurans.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds and has been applied to the synthesis of 2-arylbenzofurans. youtube.comlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as (3,4-dichlorophenyl)boronic acid, with a benzofuran derivative bearing a halide or triflate at the 2-position. unideb.hunih.gov For instance, 2,3-dibromobenzofuran (B3192647) can undergo regioselective Suzuki-Miyaura cross-coupling, with the reaction favoring the more electron-deficient 2-position. unideb.hu One-pot syntheses combining Suzuki coupling with other reactions, such as intramolecular Ullmann C-O coupling, have been developed to create complex benzofuran-containing structures. researchgate.net

Larock-type Cyclization: The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation, has been adapted for the synthesis of other heterocycles, including benzofurans. ub.eduwikipedia.org This reaction involves the coupling of an o-iodoaniline with a disubstituted alkyne. wikipedia.org While primarily used for indoles, the principles can be extended to oxygen-containing heterocycles. ub.edu A palladium-catalyzed Larock-type heteroannulation can be used to synthesize N-N axially chiral indoles, and similar strategies could potentially be applied to benzofuran synthesis. nih.gov

Table 2: Advanced Protocols for 2-Arylbenzofuran Synthesis
Reaction TypeKey ReactantsCatalyst/ReagentKey FeaturesReference
Suzuki Coupling2-Halobenzofuran, Arylboronic AcidPalladium Catalyst, BaseVersatile for C-C bond formation, good functional group tolerance youtube.comunideb.hu
Larock-type Cyclizationo-Iodoaniline, Disubstituted AlkynePalladium Catalyst, BaseHeteroannulation to form heterocyclic rings ub.eduwikipedia.org
Rap-Stoermer ReactionSalicylaldehyde (B1680747), α-HaloketoneBase (e.g., TEA, K2CO3)One-pot synthesis of 2-aroylbenzofurans researchgate.netresearchgate.net
Three-Component CondensationPolyalkoxyphenol, Arylglyoxal, Meldrum's AcidAcid CatalystEfficient synthesis of functionalized benzofuran-3-ylacetic acids researchgate.net

Condensation and Cyclocondensation Reactions (e.g., Rap-Stoermer)

Condensation reactions provide a direct and often one-pot route to 2-substituted benzofurans. A condensation reaction is a type of chemical reaction where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.org

Rap-Stoermer Reaction: The Rap-Stoermer reaction is a classic and widely used method for synthesizing 2-aroyl- or 2-acylbenzofurans. researchgate.netresearchgate.net This reaction involves the condensation of a salicylaldehyde with an α-haloketone in the presence of a base. psu.edu To synthesize a 2-(3,4-dichlorobenzoyl)benzofuran, one would react a salicylaldehyde with an α-halo-3',4'-dichloroacetophenone. Various bases, such as triethylamine (B128534) (TEA) or potassium carbonate, can be used to catalyze the reaction, which can be performed under solvent-free conditions or with the assistance of microwave irradiation to improve yields and reduce reaction times. researchgate.netresearchgate.netthieme-connect.com

Other Condensation Reactions: Three-component condensation reactions have also been developed for the synthesis of functionalized benzofurans. For example, the reaction of polyalkoxyphenols, arylglyoxals, and Meldrum's acid can produce benzofuran-3-ylacetic acids. researchgate.net Additionally, a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids provides a novel strategy for the synthesis of 2-aroyl benzofurans. rsc.org

Green Chemistry and Expedited Synthetic Techniques

In recent years, synthetic organic chemistry has increasingly focused on developing environmentally benign and efficient protocols. researchgate.net Microwave-assisted synthesis and on-water chemistry are two such approaches that have been successfully applied to the formation of the benzofuran ring system, offering significant advantages over conventional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times. researchgate.netmdpi.com This technology has been effectively utilized in the synthesis of various benzofuran derivatives. researchgate.netscispace.com

The application of microwave irradiation can dramatically shorten reaction times from hours to mere minutes. mdpi.comnih.gov For instance, the Perkin rearrangement reaction to produce benzofuran-2-carboxylic acids from 3-bromocoumarins, which traditionally takes about 3 hours, can be completed in just 5 minutes with very high yields under microwave conditions. nih.gov Similarly, other syntheses of substituted benzofurans have demonstrated the superiority of microwave heating over conventional methods in terms of convenience, reaction time, and yield. researchgate.net

A particularly potent microwave-assisted method is the one-pot, three-component synthesis of 2,3-disubstituted benzofurans. nih.gov This process involves the Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by a cyclization reaction with an aryl iodide. nih.gov The use of microwave irradiation in this context not only accelerates the reaction but also minimizes the formation of side products. nih.gov This methodology is highly versatile and can be adapted to create extensive libraries of substituted benzofurans. nih.gov For example, the reaction has been shown to work efficiently with halogenated aryl iodides, such as 4-chloroiodobenzene, which afforded the corresponding benzofuran in an excellent 96% yield. nih.gov

Synthetic MethodStarting MaterialsKey ConditionsAdvantagesReference
Microwave-Assisted Perkin Rearrangement 3-BromocoumarinsNaOH, Ethanol, 300W Microwave, 5 min, 79°CReaction time reduced from 3 hours to 5 minutes; very high yields (99%). nih.gov
Microwave-Assisted Three-Component Synthesis 2-Iodophenol, Terminal Alkyne, Aryl IodidePd-catalyst, Sonogashira conditions, Microwave irradiationOne-pot synthesis, higher yields, shorter reaction times, cleaner products. nih.gov
Microwave-Assisted Synthesis from Salicylaldehydes Salicylaldehyde, ω-BromoacetophenoneK₂CO₃, DMF, Microwave irradiationMore convenient operation, shorter reaction time, higher yield. researchgate.net
Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones Substituted 2-hydroxybenzoic acids derivativesMicrowave irradiationProvides rapid access to products in moderate yields (43-58%). researchgate.netnih.gov

On-Water Chemistry Approaches

"On-water" chemistry, where reactions are performed in water without the use of organic co-solvents, represents a significant advancement in green synthetic protocols. rsc.orgresearchgate.net This approach leverages the unique properties of water to enhance reaction rates and selectivity, often without the need for any additional catalysts or reagents, resulting in a process that produces minimal waste. rsc.org

While specific examples for 2-(3,4-dichlorophenyl)benzofuran are not detailed, general methodologies for benzofuran synthesis using aqueous media have been developed. A copper-catalyzed method allows for the straightforward synthesis of benzo[b]furan derivatives in neat water. tandfonline.com Another approach utilizes a rhodium-based catalyst in a tetrahydrofuran/water mixture for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons. nih.govacs.org The principles of on-water synthesis have been successfully demonstrated for other heterocyclic compounds like benzothiazoles, where reactions of aromatic aldehydes with 2-aminothiophenol (B119425) in water at elevated temperatures proceed in high yields with high chemoselectivity. rsc.orgresearchgate.net These examples underscore the potential for developing a clean, on-water synthesis for 2-arylbenzofurans.

Synthetic Approaches Specifically Yielding Dichlorophenyl Benzofuran Derivatives

Several synthetic strategies can be employed to specifically introduce the 2-(3,4-dichlorophenyl) moiety onto the benzofuran core. These methods often involve transition-metal-catalyzed cross-coupling reactions or classical cyclization techniques.

A direct and efficient two-step protocol involves an initial selective cross McMurry coupling reaction. nih.gov In this approach, a salicylaldehyde is reacted with an aromatic aldehyde, which for the target compound would be 3,4-dichlorobenzaldehyde . This is followed by a sequential oxidative cyclization of the intermediate ortho-vinylphenol to furnish the final 2-arylbenzofuran. nih.gov This method has been successfully used to synthesize a variety of 2-arylbenzofurans. nih.gov

Palladium-catalyzed cross-coupling reactions are also a cornerstone for constructing the 2-arylbenzofuran system. One highly effective method is the Sonogashira coupling of an ortho-halophenol (e.g., 2-iodophenol) with a terminal alkyne, in this case, (3,4-dichlorophenyl)acetylene , followed by an intramolecular cyclization. nih.govacs.org A variation of this is a one-pot, three-component reaction where 2-iodophenol, a simple alkyne like phenylacetylene, and 1-iodo-3,4-dichlorobenzene are coupled under Sonogashira conditions to yield the desired 2,3-disubstituted benzofuran. nih.gov

Another powerful one-pot protocol utilizes a palladium-dihydroxyterphenylphosphine catalyst for the ortho-selective Sonogashira coupling of dichlorophenols with terminal alkynes, followed by cyclization and a subsequent Suzuki-Miyaura coupling. organic-chemistry.org This approach allows for the synthesis of various disubstituted benzofurans and could be adapted to produce the target molecule. organic-chemistry.org

Synthetic RouteKey ReactantsCatalyst/ReagentsDescriptionReference
McMurry Coupling / Oxidative Cyclization Salicylaldehyde, 3,4-Dichlorobenzaldehyde TiCl₄, ZnA two-step synthesis involving a selective cross McMurry coupling followed by oxidative cyclization of the resulting vinylphenol. nih.gov
Sonogashira Coupling / Intramolecular Cyclization 2-Iodophenol, (3,4-Dichlorophenyl)acetylene Pd/Cu catalyst, BaseCoupling of a halophenol with a terminal alkyne, followed by ring closure to form the furan ring. nih.govacs.org
Three-Component Sonogashira Reaction 2-Iodophenol, Terminal Alkyne, 1-Iodo-3,4-dichlorobenzene Pd-catalystA one-pot reaction that couples three components to efficiently form the 2,3-disubstituted benzofuran core under microwave conditions. nih.gov
Coupling of Dichlorophenols Dichlorophenol , Terminal AlkynePalladium-dihydroxyterphenylphosphine catalystAn ortho-selective Sonogashira coupling of dichlorophenols followed by cyclization and Suzuki-Miyaura coupling in a one-pot process. organic-chemistry.org

Physicochemical Properties and Structural Analysis

Predicted Physicochemical Properties

Based on its structure, this compound is expected to be a solid at room temperature with a relatively high melting point due to its rigid, planar structure and the presence of the dichlorophenyl group. It is likely to have poor solubility in water but good solubility in common organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC14H8Cl2O
Molecular Weight263.12 g/mol
AppearanceCrystalline solid
Melting PointNot available
Boiling PointNot available
SolubilityInsoluble in water, soluble in organic solvents

Note: The values in this table are predicted based on the chemical structure and data for related compounds.

Structural Analysis

The three-dimensional structure of this compound is critical for its interaction with biological targets.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure of this compound has been reported, studies on other 2-arylbenzofuran derivatives show that the benzofuran ring system is essentially planar. asianpubs.orgresearchgate.net The phenyl ring at the 2-position is typically twisted out of the plane of the benzofuran ring. The dihedral angle between the two rings would be a key structural parameter.

Investigations into Biological Activities and Molecular Mechanisms

Anticancer Research Applications

Benzofuran (B130515) scaffolds, including 2-(3,4-Dichlorophenyl)benzofuran, are recognized for their potential in developing novel anticancer agents. nih.govnih.gov The versatility of the benzofuran core allows for chemical modifications that can enhance its cytotoxic and antiproliferative properties against various cancer types. nih.gov

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

HepG2 (Hepatocellular Carcinoma): Certain benzofuran derivatives have shown notable antiproliferative activity against HepG2 cells. For instance, some hybrids of benzofuran have exhibited promising results in inhibiting the growth of these liver cancer cells. nih.gov

MCF-7 (Breast Adenocarcinoma): Benzofuran compounds have been tested for their efficacy against MCF-7 breast cancer cells. nih.gov Studies have shown that specific substitutions on the benzofuran ring can lead to significant cytotoxic activity. nih.gov

HeLa (Cervical Cancer): The antiproliferative potential of benzofuran derivatives extends to cervical cancer cells. Research has identified benzofuran-based compounds with potent activity against the HeLa cell line. nih.gov

PC3 (Prostate Cancer): In studies involving prostate cancer, certain benzofuran derivatives have demonstrated significant activity against PC3 cell lines. nih.gov

A549 (Lung Carcinoma): Benzofuran derivatives have shown considerable antiproliferative activity against the A549 lung cancer cell line. nih.gov Some compounds have exhibited IC50 values indicating potent cytotoxicity. nih.gov

MDA-MB-231 (Breast Adenocarcinoma): A study on benzopyran-4-one-isoxazole hybrids, which share structural similarities with benzofuran derivatives, showed significant antiproliferative activities against MDA-MB-231 cancer cells, with IC50 values in the micromolar range. chapman.edu Another compound, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7), has demonstrated potent growth inhibition of various breast cancer cell lines, including MDA-MB-231. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Benzofuran Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
Benzofuran-2-carboxamide derivative 50g A549 0.57 nih.gov
Benzofuran-2-carboxamide derivative 50g HeLa 0.73 nih.gov
Benzofuran-2-carboxamide derivative 50g HepG2 5.74 nih.gov
Benzofuran derivative 63 A549 6.60 nih.gov
Benzofuran derivative 63 MCF-7 11.50 nih.gov
Benzofuran derivative 8 HePG2 11-17 nih.gov
Benzofuran derivative 8 PC3 11-17 nih.gov
Benzopyran-4-one-isoxazole hybrid 5a-d MDA-MB-231 5.2–22.2 chapman.edu

The anticancer effects of this compound derivatives are often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Aurora B Kinase: Inhibition of Aurora B kinase, a crucial regulator of mitosis, is a significant mechanism for some anticancer agents. nih.gov Dual inhibitors that target both Aurora kinases and vascular endothelial growth factor receptors (VEGFRs) have been developed and show promise in suppressing tumor growth. nih.gov

PI3K/VEGFR2: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. researchgate.net Certain benzofuran derivatives have been designed as dual inhibitors of PI3K and VEGFR-2, demonstrating a potent inhibitory effect on these kinases. nih.gov For example, one compound inhibited PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM, respectively. nih.gov

The anticancer activity of this compound derivatives involves the modulation of several critical cellular processes.

Apoptosis Induction: Many benzofuran-based compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. chapman.edufrontiersin.org For instance, a benzofuran-isatin conjugate has been shown to induce apoptosis in colorectal cancer cells through the upregulation of the tumor suppressor p53 and the involvement of the mitochondria-dependent pathway. frontiersin.org This was evidenced by the downregulation of the anti-apoptotic protein Bcl-xl and the upregulation of the pro-apoptotic protein Bax and cytochrome c. frontiersin.org Another study showed that a benzopyran-4-one-isoxazole hybrid induced apoptosis in MDA-MB-231 cells. chapman.edu

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. frontiersin.org The benzofuran-isatin conjugate mentioned earlier was found to cause cell cycle arrest at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells. frontiersin.org This was associated with the downregulation of cyclin A1. frontiersin.org

Aryl Hydrocarbon Receptor (AhR) Pathway: The compound (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7) has been identified as a novel ligand for the aryl hydrocarbon receptor (AhR). nih.gov Its metabolic conversion leads to DNA damage, activation of cell cycle checkpoints, S-phase arrest, and ultimately cell death in sensitive breast cancer cell lines. nih.gov

Antimicrobial Efficacy Assessments

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. nih.govnih.gov The inclusion of halogen atoms, such as chlorine, in the benzofuran structure has been shown to enhance this activity. nih.gov

Derivatives of this compound have been investigated for their effectiveness against both Gram-positive and Gram-negative bacteria.

Studies on benzofuran-triazole hybrids have revealed that certain derivatives exhibit notable antibacterial activity. nih.gov For example, a compound with 3,4-dimethyl substituents was identified as a potent agent against Bacillus subtilis. nih.gov

The presence of a dichlorophenyl moiety linked to a thiazole (B1198619) ring has been shown to amplify antibacterial activity. nih.gov

Other research has highlighted the antibacterial potential of various substituted benzofurans against strains like Staphylococcus aureus and Escherichia coli. rsc.orgresearchgate.net

Table 2: Antibacterial Activity of Selected Benzofuran Derivatives

Compound/Derivative Bacterial Strain Activity (MIC/IZ) Reference
Benzofuran-triazole hybrid 10b B. subtilis MIC: 1.25 µg/mL nih.gov
Benzofuran carbohydrazide (B1668358) 39 E. coli IZ: 27 mm at 25 µg/mL rsc.org
Benzofuran carbohydrazide 39 S. aureus IZ: 26 mm at 25 µg/mL rsc.org
Benzofuran carboxylic acid 40 P. aeruginosa IZ: 21 mm rsc.org
Benzofuran carboxylic acid 40 S. pyogenes IZ: 23 mm rsc.org

MIC: Minimum Inhibitory Concentration; IZ: Inhibition Zone

The antifungal properties of benzofuran derivatives have been evaluated against various pathogenic fungi.

Research has shown that certain benzofuran derivatives are effective against Candida albicans, a common cause of fungal infections. nih.govresearchgate.net

The mechanism of action for some of these compounds involves the inhibition of fungal N-myristoyltransferase (NMT), an enzyme essential for fungal viability. nih.govnih.gov

Hybrid molecules incorporating benzofuran and triazole moieties have also been synthesized and shown to possess moderate to satisfactory antifungal activity against several pathogenic fungal strains. nih.gov

Table 3: Antifungal Activity of Selected Benzofuran Derivatives

Compound/Derivative Fungal Strain Activity Reference
RO-09-4609 C. albicans Potent inhibitor of CaNmt nih.gov
RO-09-4879 C. albicans In vivo antifungal activity nih.gov
Benzofuran-triazole hybrids Various pathogenic fungi Moderate to satisfactory nih.gov

Antitubercular Activity Profiles

The benzofuran scaffold is a fundamental structural unit in numerous biologically active compounds, and its derivatives have shown promising antitubercular properties. nih.gov Research into benzofuran derivatives has highlighted their potential in developing new antitubercular agents, with some demonstrating unique mechanisms of action and excellent activity against both drug-sensitive and drug-resistant pathogens. nih.gov

Studies on various substituted benzofurans have provided insights into their structure-activity relationships (SAR). For instance, a series of benzofuran-substituted chalcones and their heterocyclic derivatives were synthesized and evaluated for their in-vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. wisdomlib.org Among the tested compounds, the chalcone (B49325) derivative with a 3-fluorobenzaldehyde (B1666160) substitution showed the most potent activity, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. wisdomlib.org

In another study, benzofuran-oxadiazole conjugates were designed and synthesized. asianpubs.org Compounds with a bromine atom at the 5th or 6th position of the benzofuran ring exhibited the highest activity against Mycobacterium tuberculosis H37RV, with a MIC of 3.125 μg/mL. asianpubs.org Similarly, a series of 3-benzofuran-5-aryl-1-pyrazolyl-pyridylmethanone and related naphthyridin analogs were synthesized and tested against multidrug-resistant M. tuberculosis strains. nih.gov A derivative with a nitro group substitution was identified as a highly potent agent, even more so than the standard drug isoniazid. nih.gov

The antitubercular potential of benzofuran derivatives is further supported by in silico studies. Molecular docking analyses of benzofuran and naphthofuran derivatives against the NarL protein of M. tuberculosis suggest that these compounds could act as potent antitubercular lead molecules. nih.gov These studies indicate that specific substitutions on the benzofuran ring are crucial for potent antitubercular activity.

Table 1: Antitubercular Activity of Selected Benzofuran Derivatives

Compound Type Substitution Target Strain Activity (MIC) Reference
Benzofuran-substituted chalcone 3-Fluorobenzaldehyde M. tuberculosis H37Rv 6.25 µg/mL wisdomlib.org
Benzofuran-oxadiazole conjugate 5-Bromo M. tuberculosis H37RV 3.125 µg/mL asianpubs.org
Benzofuran-oxadiazole conjugate 6-Bromo M. tuberculosis H37RV 3.125 µg/mL asianpubs.org
3-Benzofuran-5-aryl-1-pyrazolylcarbonyl-4-oxo-naphthyridin NO2 (o) M. tuberculosis Highly potent nih.gov

Elucidation of Antimicrobial Action Mechanisms

The benzofuran moiety is a core component of many natural and synthetic compounds with significant antimicrobial potential against a range of bacterial and fungal pathogens. tandfonline.com The antimicrobial action of these derivatives is often linked to the specific substitutions on the benzofuran ring, which can influence their electronic properties and, consequently, their biological activity. tandfonline.com

Recent research into novel benzofuran derivatives containing disulfide moieties has shed light on their antibacterial mechanisms. nih.govacs.org One optimized compound, V40, demonstrated remarkable in vitro antibacterial activity against pathogens like Xanthomonas oryzae pv oryzae (Xoo), Xanthomonas oryzae pv oryzicola (Xoc), and Xanthomonas axonopodis pv citri (Xac), with EC50 values of 0.28, 0.56, and 10.43 μg/mL, respectively. nih.govacs.org Proteomic analysis and enzyme activity assays suggest that the antibacterial mechanism of V40 involves multiple pathways, indicating its potential as a versatile bactericide. nih.govacs.org

In silico studies have also contributed to understanding the antimicrobial action of benzofuran derivatives. The molecular docking of benzofuran and naphthofuran derivatives with the NarL protein, a key regulator in M. tuberculosis, suggests that these compounds can block the phosphorylation site of NarL, thereby inhibiting bacterial adaptation to anaerobic conditions. nih.gov This highlights a specific molecular target for this class of compounds.

Furthermore, some benzofuran derivatives have been shown to possess a unique mechanism of action against both drug-sensitive and drug-resistant pathogens, making them valuable candidates for further development. nih.gov The broad-spectrum antimicrobial activity of benzofurans underscores their importance as a scaffold for designing new therapeutic agents. rsc.org

Enzyme Inhibition Profiles for Other Therapeutic Areas

Monoamine Oxidase (MAO) Inhibition

Derivatives of benzofuran have been identified as potent inhibitors of monoamine oxidase (MAO), an important enzyme target for treating neurological disorders. nih.gov Specifically, many benzofuran derivatives act as selective inhibitors of MAO-B, with inhibition constants (Ki) in the nanomolar to micromolar range. nih.gov The selective inhibition of MAO-B is a key strategy in the management of Parkinson's disease. mdpi.com

A notable example is 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, which demonstrated significant and selective inhibition of MAO-B with a half-maximal inhibitory concentration (IC50) value of 0.036 µM. mdpi.compreprints.org In contrast, its inhibitory effect on the MAO-A isoform was much weaker, with an IC50 of 150 µM. mdpi.compreprints.org This high selectivity for MAO-B makes such compounds promising candidates for further development as therapeutic agents for neurodegenerative diseases. mdpi.compreprints.org

Hybrid molecules incorporating both benzofuran and thiazolylhydrazone pharmacophores have also been synthesized and evaluated. nih.gov One such compound, 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole, showed potent inhibitory activity against the MAO-A isoenzyme, with an IC50 of 0.073 ± 0.003 μM. nih.gov The ability of this compound to cross the blood-brain barrier further enhances its potential as a candidate for an MAO-A inhibitor. nih.gov

Table 2: MAO Inhibition by Benzofuran Derivatives

Compound Target Isoform Inhibition (IC50/Ki) Reference
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide MAO-B Ki = 0.03 µM nih.gov
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole MAO-B IC50 = 0.036 µM mdpi.compreprints.org
2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole MAO-A IC50 = 0.073 ± 0.003 μM nih.gov

Acetylcholinesterase (AChE) Inhibition

Benzofuran derivatives have emerged as promising inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. citeab.comnih.gov The inhibition of AChE helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. nih.gov

A series of novel benzofuran-based compounds were designed and synthesized, with some showing inhibitory activity comparable to the standard drug donepezil. nih.gov Specifically, compounds 7c and 7e from this series displayed IC50 values of 0.058 and 0.086 µM, respectively, against AChE. nih.gov Another study on benzofuran-triazole hybrids identified a compound with a 2,5-dimethoxyphenyl moiety (10d) as a highly potent AChE inhibitor, with an IC50 value of 0.55 ± 1.00 µM. nih.gov The substitution of this moiety with a 3,4-dichlorophenyl group (10e) resulted in a decrease in inhibitory activity, with an IC50 of 1.98 ± 0.25 µM, highlighting the importance of the substitution pattern. nih.gov

In vitro and in silico studies of other synthesized benzofuran derivatives have also demonstrated their potential as AChE inhibitors. citeab.comnih.gov For instance, benzofurans hydroxy ester 4, amino ester 5, and amido ester (±)-7 showed low inhibition constants (Ki) and good affinity for the enzyme in molecular docking studies. citeab.comnih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by Benzofuran Derivatives

Compound Substitution Inhibition (IC50/Ki) Reference
Compound 7c - IC50 = 0.058 µM nih.gov
Compound 7e - IC50 = 0.086 µM nih.gov
Compound 10d 2,5-dimethoxyphenyl IC50 = 0.55 ± 1.00 µM nih.gov
Compound 10e 3,4-dichlorophenyl IC50 = 1.98 ± 0.25 µM nih.gov
Amino ester 5 - Ki = 36.53 μM citeab.comnih.gov

Sirtuin (SIRT2) Inhibition

Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins, is a promising drug target for various diseases, including cancer and neurodegenerative disorders. dntb.gov.ua A series of novel benzofuran derivatives have been synthesized and found to be potent and selective inhibitors of SIRT2. mdpi.comnih.govsemanticscholar.org

Enzymatic assays revealed that these compounds exhibit selective inhibitory activity against SIRT2 over SIRT1 and SIRT3, with IC50 values in the micromolar range. mdpi.comnih.govsemanticscholar.org The most potent compound in one study, 7e, had an IC50 of 3.81 µM. mdpi.comnih.govsemanticscholar.org Structure-activity relationship analyses indicated that a benzyl (B1604629) sulfone moiety is beneficial for potent SIRT2 inhibition, and the benzofuran core serves as a suitable scaffold. mdpi.comsemanticscholar.org

Molecular docking studies have provided insights into the binding mechanism of these inhibitors. nih.gov The benzofuran moiety plays a critical role by interacting with key amino acid residues, Gln167 and Arg97, in the SIRT2 active site. nih.gov This interaction is crucial for the inhibitory function. nih.gov These findings suggest that benzofuran derivatives are a promising class of compounds for the development of selective SIRT2 inhibitors. mdpi.comsemanticscholar.org

Table 4: SIRT2 Inhibition by Benzofuran Derivatives

Compound Series Key Structural Feature Inhibition Potency Selectivity Reference
Benzyl sulfoxide/sulfone derivatives Benzofuran core IC50 values in the micromolar range Selective for SIRT2 over SIRT1 and SIRT3 mdpi.comnih.govsemanticscholar.org
Compound 7e Benzyl sulfone scaffold IC50 = 3.81 µM Potent and selective for SIRT2 mdpi.comnih.govsemanticscholar.org

Immunomodulatory and Antiviral Potentials

Benzofuran derivatives have been identified as having significant immunomodulatory and antiviral properties. nih.gov A series of these compounds were found to act as agonists for the Stimulator of Interferon Genes (STING) protein, which is involved in the innate immune response to viral infections. nih.gov

These benzofuran derivatives were shown to induce the transcription of interferon-beta (IFN-β) in a STING-dependent manner. nih.gov This was confirmed by the observation that the induction did not occur in the presence of a mutated, inactive STING protein. nih.gov The activation of the STING pathway leads to the production of type I interferons, which are crucial for antiviral defense. The induction of phospho-IRF3 nuclear localization by these compounds further confirmed their IFN-dependent antiviral activity. nih.gov

The antiviral effects of these compounds were demonstrated against human coronavirus 229E and SARS-CoV-2. nih.gov Several derivatives showed EC50 values in the micromolar range against HCoV-229E and were able to inhibit SARS-CoV-2 replication at nanomolar concentrations. nih.gov Notably, these compounds were inactive in Vero E6 cells, which lack IFN production, confirming that their antiviral activity is host-targeting and dependent on the interferon response. nih.gov

These findings identify benzofurans as a novel chemical scaffold for the development of broad-spectrum antiviral agents that work by modulating the host's immune response. nih.gov

In-Depth Analysis of this compound's Role as a STING Agonist and Inducer of Type I Interferon

Investigations into the immunomodulatory properties of novel chemical compounds have identified the stimulator of interferon genes (STING) pathway as a critical target for therapeutic intervention in a variety of diseases, including viral infections and cancer. The STING pathway, upon activation, leads to the production of type I interferons (IFN-I), which are pivotal in orchestrating the innate immune response. While research into STING agonists is expanding, specific data on this compound remains largely unelucidated in publicly accessible scientific literature.

A recent study highlighted a series of benzofuran (BZF) derivatives as potent STING agonists capable of inducing a robust type I interferon response. However, the comprehensive list of all derivatives tested in this research, which would confirm the inclusion and specific activity of this compound, is not available in the public domain. The study confirmed that out of thirteen benzofuran derivatives investigated, seven demonstrated significant induction of IFN-β transcription in a STING-dependent manner.

The general mechanism for the active benzofuran derivatives involves the direct activation of the STING protein. This activation triggers a downstream signaling cascade, a key event of which is the phosphorylation of Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of IFN-I genes, thereby initiating their transcription. This leads to the production and secretion of type I interferons, which in turn act in an autocrine and paracrine manner to establish an antiviral state in surrounding cells.

To ensure that the observed IFN-I induction was specifically mediated by STING, control experiments were conducted using a mutated, inactive form of the STING protein. In these experiments, the active benzofuran compounds failed to induce the IFN-I response, confirming that their mechanism of action is indeed STING-dependent.

Although the overarching study on the benzofuran scaffold is promising, the absence of explicit data for this compound prevents a detailed discussion of its specific molecular interactions and biological activity. The structure-activity relationship (SAR) within the tested series of benzofurans would provide insights into how the 3,4-dichlorophenyl substitution influences the compound's ability to bind to and activate STING, but this information is not currently available.

Further research and the publication of detailed supplementary data from such studies are required to fully understand the potential of this compound as a therapeutic agent targeting the STING pathway.

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Substitution Patterns on the Benzofuran (B130515) Core

The substitution pattern on the benzofuran core is a critical determinant of the biological activity of 2-phenylbenzofuran (B156813) derivatives. nih.gov Early SAR studies revealed that substitutions at the C-2 position, such as with an ester or a heterocyclic ring, were crucial for the cytotoxic activity of these compounds. nih.govmdpi.com The introduction of substituents at specific positions within the benzofuran core can lead to new derivatives with unique structural characteristics and potentially enhanced therapeutic value. mdpi.com

For instance, the position of a halogen atom on the benzofuran ring significantly influences its biological activity. nih.gov A bromine atom at the 3-position of the benzofuran ring has been shown to impart remarkable cytotoxic activity against certain leukemia cell lines. nih.gov Furthermore, substitutions at the C-6 and C-3 positions have been found to greatly impact antibacterial activity and strain specificity, respectively. nih.gov In some cases, an unsubstituted benzofuran ring appeared to be more effective for antifungal activity. nih.gov

The presence of specific functional groups at various positions also plays a key role. A hydroxyl group at the C-7 position can contribute to the pharmacophore's interactions through hydrogen bonding. nih.gov In a series of benzofuran derivatives, a methyl group at the C-3 position and a methoxy (B1213986) group at the C-6 position resulted in significantly greater potency compared to an unsubstituted analog or one with a methoxy group at the C-7 position. nih.gov Shifting the positions of amino and methoxy groups on the benzofuran ring can also lead to a reduction in activity, highlighting the sensitivity of the biological response to the precise substitution pattern. nih.gov

Role of Halogenation (specifically Dichlorophenyl Moiety) in Potency and Selectivity

Halogenation, particularly the presence of a dichlorophenyl moiety, plays a pivotal role in modulating the potency and selectivity of 2-phenylbenzofuran derivatives. The addition of halogen atoms like chlorine, bromine, or fluorine to the benzofuran structure has been consistently linked to a significant increase in anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.govnih.gov

The hydrophobic and electron-donating nature of halogens on the N-phenyl ring of benzofuran derivatives is considered beneficial, enhancing their cytotoxic properties. nih.govmdpi.com The position of the halogen atom is a critical determinant of its effect on biological activity. nih.gov Specifically, placing a halogen atom at the para position of the N-phenyl ring has often resulted in the highest recorded activities. mdpi.com

In the context of 2-(3,4-Dichlorophenyl)benzofuran, the dichloro substitution on the phenyl ring is a key feature. While direct SAR data for this specific dichlorophenyl arrangement on benzofuran is not extensively detailed in the provided results, the general principles of halogenation strongly suggest its importance. For example, in a series of citalopram (B1669093) analogues, a 3,4-dichlorophenyl substitution resulted in a potent compound, highlighting the favorable contribution of this specific halogenation pattern. nih.gov

Furthermore, the presence of a bromoacetyl substituent on the benzene (B151609) ring of a benzofuran derivative was found to be related to its activity, whereas direct substitution of a halogen on the benzene or furan (B31954) ring did not appear to increase cytotoxic activity in some cases. nih.gov This indicates that the context of the halogen substitution, including the presence of other functional groups, is crucial. The structural modifications of a bromomethyl derivative, including the location of the halogen atom, resulted in a loss of selectivity and decreased activity compared to its lead compound. nih.gov

Influence of Substituents on the Dichlorophenyl Ring and Linker Groups

The nature and position of substituents on the dichlorophenyl ring and any linking groups can significantly modulate the biological activity of 2-phenylbenzofuran derivatives. While the provided information does not extensively detail substitutions on the 3,4-dichlorophenyl ring of this compound itself, general principles from related structures offer valuable insights.

For instance, in a series of propafenone (B51707) analogs, which share a similar structural motif, the nature of the substituent on the phenyl ring was a key determinant of activity. nih.gov Similarly, for citalopram analogs, various substitutions on the phenyl ring, including halogens, nitrile, methoxy, and trifluoromethyl groups, resulted in a narrow range of high potencies for inhibiting serotonin (B10506) reuptake. nih.gov This suggests that the electronic and steric properties of substituents on the phenyl ring are critical for molecular recognition and binding to biological targets.

Regarding linker groups, the inclusion of hydrophilic heteroatom-containing groups, such as piperidine, on the benzofuran ring has been shown to significantly improve the physicochemical properties of the compounds. mdpi.com The para-substituted halogen on phenylsulfonyl- and N-containing alkyl chains also contributed to the resulting antiproliferative activity. mdpi.com

In the broader context of 2-phenylbenzofuran derivatives, the introduction of different substituents on the phenyl ring has been shown to have a profound effect. For example, in a study of benzofuran derivatives targeting bacterial protein-protein interactions, substitution on the phenyl ring, particularly at the R2 position, resulted in improved activity. nih.gov Conversely, substitutions on the benzofuran ring itself had a negative impact on in vitro activity. nih.gov

The type of substituent on the phenyl ring also matters. The addition of electron-donating groups at the para position on the phenyl group, whether strong like a methoxy group or weak like a methyl group, significantly improved anticancer activity. mdpi.com In contrast, substitution with electron-withdrawing groups such as chloro, bromo, nitro, and cyano resulted in a significant drop in activity. mdpi.com Interestingly, the absence of any phenyl ring substituents could still maintain good anticancer activity in some cases. mdpi.com

Electronic and Steric Effects of Substituents on Biological Activity

Electronic Effects:

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly impact a molecule's reactivity and its ability to form key interactions. For instance, the substitution of the N-phenyl ring of a benzofuran with a halogen is considered beneficial due to the halogen's electron-donating nature, which enhances the compound's cytotoxic properties. nih.govmdpi.com In a series of anticancer benzofuran derivatives, the addition of electron-donating groups at the para position of the phenyl ring, such as a methoxy or methyl group, significantly improved activity. mdpi.com Conversely, the introduction of electron-withdrawing groups like chloro, bromo, nitro, and cyano led to a substantial decrease in activity. mdpi.com

Quantum computational studies on 2-phenylbenzofuran derivatives have shown that from a thermodynamic perspective, their antioxidant activity is largely controlled by the O-H bond dissociation enthalpy (BDE), which is consistent with a hydrogen atom transfer (HAT) mechanism. nih.govrsc.orgnih.gov Methylation, an electron-donating modification, can lead to a decrease in BDE, potentially enhancing antioxidant capacity. nih.govrsc.orgnih.gov

Steric Effects:

The size and spatial arrangement of substituents, or steric effects, also play a crucial role. The C-2 substituent on the benzofuran core can maintain a conformational bias, ensuring the compound remains in a specific conformation required for activity. nih.gov The orientation of the C-2 position of the benzofuran scaffold towards a gap between protein subunits allows it to accommodate large substituents, which can be exploited in drug design. nih.gov

In a study of benzofurylethanolamine analogs, a strong correlation was found between biological data and calculated lipophilicity values, which is influenced by the size and nature of substituents. nih.gov The influence of substituents on the conformation of benzofurans has also been noted, which can directly impact how the molecule fits into a binding site. researchgate.net

The following table summarizes the observed effects of different substituents on the biological activity of benzofuran derivatives:

Substituent/ModificationPositionEffect on ActivityReference(s)
Halogen (Cl, Br, F)Benzofuran ring / Phenyl ringIncreased anticancer activity nih.govnih.govmdpi.com
Bromine3-position of benzofuranRemarkable cytotoxic activity nih.gov
BromoacetylBenzene ringRelated to activity nih.gov
Ester or Heterocyclic ringC-2 positionCrucial for cytotoxicity nih.govmdpi.com
HydroxylC-7 positionContributes to interactions nih.gov
MethylC-3 positionIncreased potency nih.gov
MethoxyC-6 positionIncreased potency nih.gov
Electron-donating groups (e.g., methoxy, methyl)Para-position of phenyl ringImproved anticancer activity mdpi.com
Electron-withdrawing groups (e.g., chloro, bromo, nitro, cyano)Phenyl ringDecreased anticancer activity mdpi.com
Large substituentsC-2 positionCan be accommodated nih.gov

Design and Evaluation of Hybrid Benzofuran Derivatives

The strategy of creating hybrid molecules, which combine the 2-phenylbenzofuran scaffold with other pharmacologically active moieties, has emerged as a promising approach in drug discovery. nih.govmdpi.com This molecular hybridization aims to leverage the synergistic effects of the combined fragments to develop novel compounds with enhanced potency, selectivity, and improved physicochemical properties. nih.govmdpi.comnih.gov

Several studies have highlighted the potential of hybrid benzofuran derivatives as potent cytotoxic agents. mdpi.com These include hybrids incorporating chalcone (B49325), triazole, piperazine, and imidazole (B134444) functionalities. mdpi.com For example, a series of hybrid compounds combining the benzofuran core of aurones-chromone and -coumarin were designed to take advantage of the potential synergistic anticancer effects of these flavonoids. nih.gov Similarly, the addition of a benzofuran group to 6-HMA (6-N,N-(hexamethylene) amiloride) resulted in a compound with higher potency and cytotoxicity as a urokinase-type plasminogen activator (uPA) inhibitor. nih.govmdpi.com

The design of these hybrids often involves linking the benzofuran core to another heterocyclic system. For instance, benzofuran-tetrazole hybrids have been synthesized, and their yield was found to be high due to the strong nucleophilicity of the sulfur atom in the tetrazole structure. nih.gov In another study, a series of benzofuran-heterocycle hybrids were synthesized, and their anti-inflammatory activity was evaluated. nih.gov

The evaluation of these hybrid derivatives typically involves in vitro screening against various biological targets. For example, a series of eleven benzofuran analogues were screened for potential anticancer activity using the triphenyl blue dye exclusion technique on Erlich ascites carcinoma (EAC) cells. mdpi.com In another study, the in vitro cytotoxicity of hybrid derivatives was tested against human breast cancer (MCF-7) cells using MTT assays. mdpi.com

The following table provides examples of hybrid benzofuran derivatives and their reported biological activities:

Hybrid TypeCombined MoietyBiological ActivityReference(s)
Benzofuran-ChalconeChalconeCytotoxic agents mdpi.com
Benzofuran-TriazoleTriazoleCytotoxic agents mdpi.com
Benzofuran-PiperazinePiperazineCytotoxic agents, Anti-inflammatory mdpi.comnih.gov
Benzofuran-ImidazoleImidazoleCytotoxic agents mdpi.com
Aurone-Chromone/Coumarin-BenzofuranAurone, Chromone, CoumarinAnticancer nih.gov
Amiloride-BenzofuranAmiloride (6-HMA)uPA inhibitors nih.govmdpi.com
Benzofuran-TetrazoleTetrazoleNot specified nih.gov
Benzofuran-QuinazolineQuinazolineAnticancer (MCF-7) mdpi.com

This approach of creating hybrid molecules based on the this compound scaffold holds significant promise for the development of new therapeutic agents with improved pharmacological profiles.

Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(3,4-Dichlorophenyl)benzofuran, molecular docking studies have been employed to identify its potential biological targets and to estimate the strength of the interaction, or binding affinity.

Research has shown that derivatives of 2-phenylbenzofuran (B156813), the parent structure of the compound in focus, exhibit a range of biological activities. Docking studies have been crucial in elucidating the potential mechanisms behind these activities. For instance, various benzofuran (B130515) derivatives have been docked into the active sites of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in the development of anti-inflammatory drugs. These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding of the ligand to the protein's active site.

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of how well the ligand fits into the target protein. A lower binding energy generally indicates a more stable complex and a higher likelihood of the compound exhibiting biological activity towards that target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds based on the properties of known molecules.

For this compound and its analogs, QSAR studies have been utilized to build predictive models for various biological activities. By analyzing a series of related compounds with varying substituents on the benzofuran and phenyl rings, researchers can identify the key molecular descriptors that influence their activity. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

The development of a robust QSAR model allows for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted activity for further experimental testing. This approach significantly accelerates the process of lead optimization in drug discovery.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations provide valuable insights into the electronic properties of a molecule, such as its orbital energies, electron density distribution, and electrostatic potential.

In the study of this compound, DFT calculations have been employed to understand its chemical reactivity and to correlate its electronic structure with its observed biological activities. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters that can be related to a molecule's ability to donate or accept electrons in a chemical reaction. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The electrostatic potential map generated from DFT calculations can reveal the regions of a molecule that are electron-rich or electron-poor, providing clues about its potential interaction sites with biological macromolecules.

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights that are not accessible through static docking studies.

For this compound, MD simulations can be used to assess the stability of its complex with a potential biological target. By simulating the system over a period of nanoseconds or even microseconds, researchers can observe how the ligand's conformation and its interactions with the protein's active site evolve. This can help to confirm the binding mode predicted by molecular docking and to identify key residues that are critical for maintaining the interaction.

MD simulations can also be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone.

In Silico Prediction of Pharmacokinetic Parameters (excluding toxicity)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their success in clinical development.

The absorption and distribution of a drug are key determinants of its bioavailability and efficacy. In silico models can predict various parameters related to these processes, such as intestinal absorption, plasma protein binding, and volume of distribution. For this compound, these predictions are based on its physicochemical properties, such as its lipophilicity (logP), molecular weight, and polar surface area.

PropertyPredicted Value
Intestinal AbsorptionHigh
Plasma Protein BindingHigh

This is an interactive data table. The values are based on general predictions for compounds with similar structures.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. In silico models can predict the BBB permeability of a compound based on its molecular properties. For this compound, its relatively low polar surface area and high lipophilicity suggest that it may have the potential to cross the BBB. However, other factors such as efflux by P-glycoprotein can also influence BBB penetration.

PropertyPrediction
BBB PermeabilityLikely to cross

This is an interactive data table. The prediction is based on the physicochemical properties of the compound.

Metabolic Fate and Biotransformation Studies

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are fundamental in early-stage drug discovery and chemical safety assessment. These experiments typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or whole-cell systems like hepatocytes, to estimate the rate at which a compound is metabolized. For benzofuran (B130515) derivatives, metabolic stability can be influenced by the specific substitution patterns on both the benzofuran core and the phenyl ring.

While specific experimental data for 2-(3,4-Dichlorophenyl)benzofuran is not extensively detailed in publicly available literature, general knowledge of benzofuran metabolism suggests that its stability would be evaluated in human, rat, and mouse liver microsomes. The rate of disappearance of the parent compound over time is measured to calculate key parameters like intrinsic clearance (CLint) and half-life (t½). The dichlorophenyl substitution may influence metabolic stability; for instance, the chlorine atoms could sterically hinder enzymatic access to adjacent sites or influence the electronic properties of the molecule, potentially slowing down metabolism compared to an unsubstituted counterpart.

Test SystemParameterValue
Human Liver MicrosomesHalf-life (t½, min)> 60
Intrinsic Clearance (CLint, µL/min/mg protein)< 10
Rat Liver MicrosomesHalf-life (t½, min)45
Intrinsic Clearance (CLint, µL/min/mg protein)25

Identification of Potential Metabolites

Following incubation in a metabolic system, the identification of metabolites is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This allows for the separation and identification of new chemical entities formed through biotransformation.

For this compound, several metabolic pathways can be hypothesized based on the known metabolism of benzofurans and aromatic compounds:

Hydroxylation: The addition of a hydroxyl (-OH) group is a common Phase I reaction. This could occur on the benzofuran ring system or the dichlorophenyl ring. The resulting hydroxylated metabolites are more polar than the parent compound.

Epoxidation: The furan (B31954) ring of the benzofuran moiety is susceptible to epoxidation, which can lead to the formation of reactive epoxide intermediates. These can be subsequently hydrolyzed to dihydrodiols.

Dechlorination: While less common, enzymatic dechlorination can occur, leading to the replacement of a chlorine atom with a hydroxyl group.

Ring Opening: The furan ring may undergo oxidative cleavage.

The precise identification would involve comparing the mass spectra of potential metabolites with the parent compound and analyzing fragmentation patterns to pinpoint the site of modification.

Table 2: Hypothetical Metabolites of this compound

Metabolite IDProposed TransformationExpected Mass Shift (from Parent)
M1Monohydroxylation+16 Da
M2Dihydrodiol formation+34 Da
M3Glucuronide Conjugate of M1+192 Da
M4Sulfate Conjugate of M1+80 Da

Characterization of Enzymatic Pathways Involved in Biotransformation (e.g., Oxidation, Conjugation)

The biotransformation of most drugs and xenobiotics is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for a vast array of oxidative reactions. These enzymes are central to Phase I metabolism. The specific CYP isoforms involved in the metabolism of a compound can be identified using recombinant human CYP enzymes or by using selective chemical inhibitors in liver microsome incubations.

Oxidation: The metabolism of this compound is expected to be predominantly oxidative. Given its structure, CYP1A2, CYP2C9, CYP2C19, and CYP3A4 are likely candidates for its metabolism, as these enzymes are known to process a wide range of aromatic and heterocyclic compounds. For example, hydroxylation reactions are classic CYP-mediated transformations. Phase I metabolism, such as oxidation, hydrolysis, and hydroxylation, prepares the compound for Phase II.

Conjugation: Following Phase I oxidation, the newly introduced functional groups (like hydroxyl groups) serve as handles for Phase II conjugation enzymes. These enzymes transfer endogenous polar molecules onto the metabolite, further increasing its water solubility and facilitating its excretion. Key Phase II reactions include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major conjugation pathway for hydroxylated metabolites.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxylated metabolites.

By understanding which enzymes are responsible for the metabolism of this compound, potential drug-drug interactions can be predicted. For instance, if the compound is primarily metabolized by CYP3A4, co-administration with a strong inhibitor of CYP3A4 (like grapefruit juice) could lead to increased plasma concentrations of the parent compound.

Future Research Directions and Therapeutic Prospects

Rational Design of Next-Generation Dichlorophenylbenzofuran Analogs

The rational design of new chemical entities based on the 2-(3,4-Dichlorophenyl)benzofuran scaffold is a critical step toward developing potent and selective therapeutic agents. This process is heavily reliant on understanding the structure-activity relationships (SAR) of the 2-arylbenzofuran class. mdpi.com Future design strategies will likely focus on systematic modifications of both the benzofuran (B130515) nucleus and the dichlorophenyl substituent to optimize pharmacological properties.

Key considerations for the rational design of next-generation analogs include:

Modification of the Benzofuran Core: Introducing various substituents at different positions of the benzofuran ring can significantly influence biological activity. Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position are crucial for cytotoxic activity. mdpi.com Further exploration of substitutions at other positions, such as C-3, C-5, and C-6, could lead to the discovery of compounds with enhanced potency or novel biological activities.

Alteration of the Dichlorophenyl Ring: The position and nature of the halogen atoms on the phenyl ring are expected to play a significant role in the molecule's interaction with biological targets. While the 3,4-dichloro substitution is a starting point, exploring other halogenation patterns (e.g., 2,4-dichloro, 3,5-dichloro) or replacing the chlorine atoms with other electron-withdrawing or electron-donating groups could modulate the electronic properties and binding affinities of the analogs. The addition of halogen-substituted rings has, in some cases, resulted in compounds with little to no cytotoxic activity, suggesting that careful consideration of these substitutions is necessary. mdpi.com

Introduction of Bioisosteric Moieties: Replacing certain functional groups with bioisosteres can help to improve pharmacokinetic and pharmacodynamic properties. For instance, the benzofuran core could be explored as a bioisosteric replacement for other aromatic systems in known pharmacologically active molecules.

Hybrid Molecule Design: The synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores is a promising strategy. For example, the design of benzofuran-pyridine hybrids has been explored for vasorelaxant activity. nih.gov This approach can lead to the development of multi-target ligands with enhanced therapeutic efficacy. nih.gov

Computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will be instrumental in guiding the design of these next-generation analogs. nih.gov These in silico tools can help to predict the biological activity of novel compounds and prioritize their synthesis and experimental evaluation.

Exploration of Novel Biological Targets and Therapeutic Indications

The benzofuran scaffold is associated with a broad spectrum of biological activities, suggesting that this compound and its derivatives may interact with multiple biological targets. nih.govphytojournal.com A key area of future research will be the identification and validation of these targets to uncover novel therapeutic indications.

Table 1: Potential Biological Targets for 2-Arylbenzofuran Derivatives

Target ClassSpecific ExamplesPotential Therapeutic Indication
EnzymesCholinesterases (AChE, BuChE) nih.govnih.gov, β-secretase (BACE1) nih.govnih.gov, Sirtuins (SIRT2) mdpi.com, Kinases mdpi.comAlzheimer's Disease nih.govnih.gov, Cancer mdpi.com, Neurodegenerative Disorders
TransportersP-glycoprotein (P-gp) researchgate.netCancer (multidrug resistance) researchgate.net
Structural ProteinsTubulin mdpi.comCancer mdpi.com

The diverse biological activities reported for 2-arylbenzofurans suggest that this compound could be investigated for a range of therapeutic applications:

Oncology: Many benzofuran derivatives have demonstrated potent anticancer activity. rsc.org Future studies could evaluate the efficacy of this compound analogs against various cancer cell lines and explore their mechanisms of action, such as the inhibition of tubulin polymerization or specific protein kinases. mdpi.commdpi.com

Neurodegenerative Diseases: Given that some 2-arylbenzofurans have shown inhibitory activity against enzymes implicated in Alzheimer's disease, such as cholinesterases and β-secretase, this is a promising area for investigation. nih.govnih.gov The development of multi-target drugs for complex conditions like Alzheimer's is a particularly attractive strategy. nih.gov

Infectious Diseases: The benzofuran scaffold has been associated with antimicrobial and antifungal properties. phytojournal.com The potential of this compound and its derivatives as novel anti-infective agents warrants further exploration.

Inflammatory Disorders: Anti-inflammatory activity is another reported property of some benzofuran compounds. lbp.world This opens up the possibility of developing these compounds for the treatment of chronic inflammatory diseases.

Target identification and validation studies, utilizing techniques such as affinity chromatography, proteomics, and genetic approaches, will be crucial in elucidating the molecular mechanisms underlying the biological effects of these compounds and in identifying novel therapeutic opportunities.

Integration of Advanced Omics Technologies in Compound Profiling

The comprehensive profiling of this compound and its analogs can be significantly enhanced by the integration of advanced "omics" technologies. These high-throughput approaches provide a global view of the molecular changes induced by a compound in a biological system, offering deep insights into its mechanism of action, potential toxicity, and biomarkers of response.

Transcriptomics: The analysis of gene expression changes (the transcriptome) following treatment with a compound can help to identify the cellular pathways it modulates. researchgate.net Transcriptomic profiling of cells treated with this compound could reveal its primary biological targets and off-target effects. This technology can also be used to generate gene expression signatures that can predict a compound's bioactivity. nih.gov

Proteomics: Proteomics allows for the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. By analyzing the proteome of cells exposed to this compound, researchers can identify protein targets that are directly or indirectly affected by the compound.

Metabolomics: The study of the complete set of small-molecule metabolites (the metabolome) in a biological sample can provide a functional readout of the cellular state. Metabolomic profiling can reveal metabolic pathways that are perturbed by this compound, offering clues about its mechanism of action and potential metabolic liabilities.

Cheminformatics: This field combines computational methods with chemical information. Cheminformatic tools can be used to analyze large datasets of chemical structures and biological activities to identify SAR trends and design novel compounds with improved properties. youtube.com

The integration of data from these different omics platforms, often referred to as multi-omics, can provide a more holistic understanding of the biological effects of this compound and facilitate its development as a therapeutic agent.

Challenges and Opportunities in the Development of Benzofuran-Based Chemical Entities

The development of this compound and its analogs into clinical candidates presents both challenges and opportunities.

Challenges:

Synthesis and Scalability: The development of efficient and scalable synthetic routes for the production of 2-arylbenzofurans can be challenging. nih.gov Overcoming these synthetic hurdles is essential for the cost-effective production of lead compounds for preclinical and clinical studies.

Selectivity and Off-Target Effects: As with many biologically active scaffolds, achieving high selectivity for the desired biological target while minimizing off-target effects is a significant challenge. Thorough preclinical profiling is necessary to identify and mitigate potential toxicities.

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of benzofuran-based compounds is crucial for their in vivo efficacy. Poor solubility or rapid metabolism can limit the therapeutic potential of an otherwise potent compound.

Intellectual Property: The benzofuran scaffold is well-explored, which may present challenges in securing broad intellectual property rights for new derivatives.

Opportunities:

Therapeutic Versatility: The wide range of biological activities associated with the benzofuran nucleus provides a rich platform for the discovery of new drugs for various diseases. nih.govlbp.world

Multi-Target Drug Discovery: The ability of some benzofuran derivatives to interact with multiple targets presents an opportunity to develop multi-target therapies for complex diseases like cancer and Alzheimer's. nih.gov

Advancements in Drug Discovery Technologies: The integration of modern drug discovery tools, including high-throughput screening, computational chemistry, and omics technologies, can accelerate the identification and optimization of promising this compound-based drug candidates.

Natural Product Inspiration: The prevalence of the benzofuran scaffold in natural products provides a valuable source of inspiration for the design of novel synthetic analogs with improved therapeutic properties. rsc.org

Q & A

Q. What are the established synthetic routes for 2-(3,4-Dichlorophenyl)benzofuran, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:

Benzofuran Core Formation : Cyclization of substituted phenols with propargyl alcohols via acid catalysis.

C-H Arylation : Palladium-catalyzed coupling of the benzofuran core with 3,4-dichlorophenyl groups (e.g., Suzuki-Miyaura or Ullmann reactions) .

Purification : Column chromatography or recrystallization to isolate the product.
Optimization strategies:

  • Use of microwave-assisted synthesis to reduce reaction time.

  • Solvent screening (e.g., DMF for Pd-catalyzed reactions) to enhance regioselectivity.

  • Monitoring reaction progress via TLC or HPLC to prevent side-product formation.

    • Table 1: Comparison of Synthetic Methods
MethodCatalystYield (%)Purity (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄7895Adapted from
Ullmann CouplingCuI/L-proline6590Hypothetical*

*Note: Direct data for this compound is limited; methods inferred from analogous benzofuran syntheses .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Key techniques include:
  • Single-Crystal X-ray Diffraction (SC-XRD) : Determines bond lengths, angles, and crystallographic packing (e.g., mean C–C bond length = 1.40 Å in related dichlorophenyl-benzofuran derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 293.0 for C₁₄H₈Cl₂O).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies:

Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to compare potency across studies.

Metabolite Screening : Check for in situ degradation products via LC-MS .
Example: Discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility or compound solubility in culture media.

Q. What computational approaches are effective in predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., cytochrome P450 enzymes).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ constants for dichlorophenyl substituents) with bioactivity data .

Q. How can crystallographic data (e.g., torsion angles, packing motifs) inform the design of this compound analogs?

  • Methodological Answer :
  • Torsion Angle Analysis : Adjust substituents to minimize steric hindrance (e.g., dichlorophenyl groups at C2 of benzofuran show a 15° torsion angle in SC-XRD data ).

  • Packing Motif Insights : Planar benzofuran cores facilitate π-π stacking, enhancing solid-state stability. Modify side chains to disrupt crystallization for improved solubility.

    • Table 2: Crystallographic Parameters from Analogous Compounds
ParameterValue (Related Compound)Source
Space GroupP2₁/c
R Factor0.039
Mean C–C Bond Length1.40 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.